molecular formula C16H13N B14283070 2-(4-Phenylbut-3-en-1-yn-1-yl)aniline CAS No. 124643-50-1

2-(4-Phenylbut-3-en-1-yn-1-yl)aniline

Cat. No.: B14283070
CAS No.: 124643-50-1
M. Wt: 219.28 g/mol
InChI Key: DGRZXYUZWBHYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenylbut-3-en-1-yn-1-yl)aniline is an organic compound that features both an aniline group and a phenyl-substituted butenynyl group. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylbut-3-en-1-yn-1-yl)aniline typically involves the coupling of aniline with a phenyl-substituted butenynyl halide. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Base: Triethylamine or potassium carbonate

    Temperature: 50-80°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylbut-3-en-1-yn-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in aqueous conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Phenylbut-3-en-1-yn-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Phenylbut-3-en-1-yn-1-yl)an

Properties

CAS No.

124643-50-1

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

2-(4-phenylbut-3-en-1-ynyl)aniline

InChI

InChI=1S/C16H13N/c17-16-13-7-6-12-15(16)11-5-4-10-14-8-2-1-3-9-14/h1-4,6-10,12-13H,17H2

InChI Key

DGRZXYUZWBHYMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC#CC2=CC=CC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.